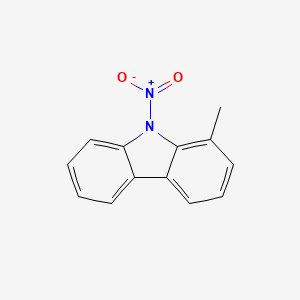

9H-Carbazole, methylnitro-

Description

BenchChem offers high-quality 9H-Carbazole, methylnitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Carbazole, methylnitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

116232-63-4 |

|---|---|

Molecular Formula |

C13H10N2O2 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

1-methyl-9-nitrocarbazole |

InChI |

InChI=1S/C13H10N2O2/c1-9-5-4-7-11-10-6-2-3-8-12(10)14(13(9)11)15(16)17/h2-8H,1H3 |

InChI Key |

YSJVNCYRECEMOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3N2[N+](=O)[O-] |

Origin of Product |

United States |

Contextualization Within the Field of Carbazole Chemistry

Carbazole (B46965), a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. This fundamental structure imparts a high degree of π-conjugation, leading to desirable electronic and photophysical properties. The chemistry of carbazoles is extensive, with a wide array of synthetic methods developed to produce functionalized derivatives. chim.itresearchgate.net These methods include classical approaches like the Borsche-Drechsel cyclization and Graebe-Ullmann reaction, as well as modern transition-metal-catalyzed C-H functionalization and cross-coupling reactions. chim.it

The versatility of the carbazole scaffold allows for the introduction of various functional groups onto its core structure, which can significantly modify its chemical and physical characteristics. arabjchem.org The nitrogen atom at the 9-position is a common site for substitution, influencing the compound's solubility and molecular packing. Substitutions on the carbocyclic rings can tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Significance of Nitrated Carbazole Derivatives in Advanced Chemical and Materials Science Inquiry

Strategic Approaches to Methylnitrocarbazole Synthesis

The synthesis of methylnitrocarbazoles involves carefully designed strategies to control the introduction of both methyl and nitro groups onto the carbazole framework. These methods can be broadly categorized into one-pot or multi-step pathways, with a significant focus on achieving regioselectivity during the nitration step. The reaction conditions play a pivotal role in determining the final product distribution.

One-Pot and Multi-Step Synthesis Pathways

The construction of methylnitrocarbazoles can be achieved through either one-pot or multi-step synthetic sequences. rsc.orgrsc.org One-pot syntheses offer an efficient approach by combining multiple reaction steps in a single reaction vessel, which can save time, resources, and reduce waste. rsc.orgnih.gov These processes often involve the sequential addition of reagents to drive the transformation forward without isolating intermediate compounds. For instance, a one-pot, three-step synthesis was utilized to create chromenopyrrol-4-one, where the solvent was changed between steps to optimize each transformation. nih.gov

Conversely, multi-step pathways involve the isolation and purification of intermediate products at each stage. rsc.org While often more time-consuming, this approach allows for greater control over each chemical transformation and can be necessary for the synthesis of complex or sensitive molecules. nih.gov The choice between a one-pot or multi-step approach depends on factors such as the desired purity of the final product, the complexity of the target molecule, and the compatibility of the various reaction steps. mt.com

Regioselective Nitration of Methylated Carbazole Scaffolds

A critical aspect of methylnitrocarbazole synthesis is the regioselective introduction of the nitro group onto the methylated carbazole core. The position of the nitro group significantly influences the chemical and physical properties of the resulting molecule. nih.gov Electrophilic aromatic nitration is a common method employed for this purpose. researchgate.net

The directing effects of the existing methyl group(s) and the nitrogen atom of the carbazole ring, along with the choice of nitrating agent and reaction conditions, govern the position of nitration. For example, in the nitration of N-phenylsulfonylindole, the regioselectivity was found to be temperature-dependent, with different isomers favored at different temperatures. nih.gov Similarly, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester yields different products depending on the solvent used; nitration in acetic anhydride (B1165640) favors the 2-nitro product, while using trifluoroacetic acid leads to the 6-nitro product. nih.gov The use of heterogeneous catalysts, such as modified zeolites, can also enhance regioselectivity in nitration reactions, offering a more environmentally friendly alternative to traditional methods. mdpi.comrsc.org

Influence of Reaction Conditions on Product Distribution

The distribution of products in the synthesis of methylnitrocarbazoles is highly sensitive to the reaction conditions. frontiersin.org Key parameters that can be manipulated to control the outcome of the reaction include temperature, solvent, and the nature of the catalyst. nih.govdiva-portal.org

For instance, temperature can have a significant impact on reaction rates and selectivity. nih.govdiva-portal.org In some cases, higher temperatures can lead to the formation of undesired byproducts. nih.gov The choice of solvent is also crucial, as it can influence the solubility of reactants and intermediates, as well as the reactivity of the electrophile. nih.gov Microwave irradiation has been explored as a non-conventional energy source to accelerate reactions and, in some instances, improve yields and selectivity. nih.gov The careful optimization of these reaction variables is essential for maximizing the yield of the desired methylnitrocarbazole isomer and minimizing the formation of unwanted side products. nih.gov

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of methylnitrocarbazoles is largely dictated by the presence of the nitro group, which can undergo a variety of transformations to yield new functional derivatives. The reduction of the nitro group is a particularly important reaction, providing access to amino-substituted carbazoles.

Reduction Pathways of the Nitro Group in Methylnitrocarbazoles

The reduction of the nitro group in methylnitrocarbazoles to an amino group is a fundamental transformation that opens up avenues for further derivatization. Several methods exist for this reduction, with catalytic hydrogenation and chemoselective reductions being prominent strategies. mdma.ch The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the nitro group without affecting other functional groups that may be present on the carbazole scaffold. wikipedia.org

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. commonorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.orglibretexts.org The choice of catalyst can be crucial for achieving selectivity, especially when other reducible functional groups are present. commonorganicchemistry.comillinois.edu For example, Raney nickel is often preferred for substrates containing halogens, as it is less likely to cause dehalogenation compared to Pd/C. commonorganicchemistry.com The efficiency of catalytic hydrogenation can be influenced by factors such as the catalyst preparation, solvent, temperature, and pressure. illinois.edu

Chemoselective reduction methods aim to reduce the nitro group while leaving other sensitive functional groups intact. This is particularly important when dealing with complex molecules. nih.gov Various reagents and systems have been developed for this purpose. For example, the use of zinc dust with ammonium formate (B1220265) or formic acid provides a mild and selective method for reducing nitro compounds in the presence of other reducible groups like halogens and carbonyls. mdma.ch Other methods include the use of tin(II) chloride, sodium sulfide, or more modern metal-free systems. wikipedia.orgcommonorganicchemistry.comnih.gov The development of highly chemoselective reduction protocols is an active area of research, with the goal of providing efficient and environmentally friendly synthetic tools. nih.govfujifilm.commdpi.comsemanticscholar.orgnih.gov

Electrochemical Reduction Studies

The electrochemical reduction of nitroaromatic compounds, including methylnitrocarbazoles, is a critical process, both for understanding their mechanism of action in biological systems and for their synthetic transformation into valuable amino derivatives. acs.org The reduction of the nitro group is generally a multi-step process that is highly dependent on experimental conditions such as the electrode material, solvent, and pH.

The study of these reduction processes is commonly performed using cyclic voltammetry (CV), an electrochemical technique that probes the oxidation and reduction processes of molecules. cjcatal.com In a typical CV experiment, the potential is scanned linearly versus time, and the resulting current from the analyte's redox activity is measured. ucc.edu.co The key parameters obtained from a voltammogram are the peak potentials (Ep) and peak currents (ip). cjcatal.com

For nitrocarbazoles, the electrochemical behavior is significantly influenced by the substituents on the carbazole framework. wikipedia.orghanrimwon.com The presence of electron-withdrawing groups, such as the nitro group itself, facilitates the initial reduction. acs.org Studies on related dinitro-carbazole derivatives have shown that the reduction potential is higher (i.e., reduction is easier) compared to their mono-nitro counterparts. acs.org For instance, the reduction potential for 5,9-dinitro-7H-dibenzo[c,g]carbazole was measured at -1.09 V, which is significantly less negative than the -1.37 V observed for the 5-nitro derivative, indicating that the additional nitro group makes the reduction more favorable. acs.org

The general mechanism for the electrochemical reduction of a nitro group (Ar-NO₂) proceeds through several electron and proton transfer steps:

Formation of a Nitro Radical Anion: The initial step is a one-electron reduction to form a radical anion (Ar-NO₂⁻). ucl.ac.uk

Formation of Nitroso Intermediate: This is followed by further reduction to a nitroso species (Ar-N=O).

Formation of Hydroxylamine (B1172632): The nitroso intermediate is then reduced to a hydroxylamine derivative (Ar-NHOH).

Final Reduction to Amine: The final step involves the reduction of the hydroxylamine to the corresponding amine (Ar-NH₂).

These electrochemical studies are crucial for predicting the reactivity of methylnitrocarbazoles and for designing controlled synthetic methods to produce aminocarbazoles, which are key intermediates for more complex molecules. frontiersin.org

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The reactivity of the methylnitrocarbazole ring system in substitution reactions is governed by the electronic nature and position of the methyl and nitro substituents.

Electrophilic Aromatic Substitution

The synthesis of methylnitrocarbazoles often begins with the electrophilic nitration of a methyl-substituted carbazole. The carbazole nucleus is electron-rich and readily undergoes electrophilic substitution, primarily at the 3, 6, and 1 positions. The introduction of a methyl group, which is an electron-donating group, further activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

Conversely, the nitro group is a strong electron-withdrawing group and deactivates the ring towards further electrophilic substitution, directing incoming groups to the meta position relative to itself. In the nitration of N-methylcarbazole, the reaction typically yields 3,6-dinitro-N-methylcarbazole as the major product when an excess of the nitrating agent is used. d-nb.info The synthesis is often carried out using a mixture of concentrated nitric acid and sulfuric acid or acetic acid at controlled temperatures to prevent over-nitration. acs.orgd-nb.info

Detailed studies on the nitration of carbazole have shown that the reaction can be complex, with product ratios depending on the reaction conditions. acs.orgrammohancollege.ac.in For instance, the nitration of dimethyl 1-methylcarbazole-2,3-dicarboxylate with urea (B33335) nitrate in acetic acid resulted in selective substitution at the 6-position, demonstrating how existing substituents guide the regioselectivity of the reaction. quora.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are electron-deficient. studymind.co.uk The presence of one or more strong electron-withdrawing groups, such as a nitro group, is essential to activate the ring for attack by a nucleophile. studymind.co.ukresearchgate.net The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of a leaving group. mdpi.com

In methylnitrocarbazoles, the nitro group renders the carbazole ring susceptible to nucleophilic attack, particularly at the ortho and para positions. studymind.co.uk While direct substitution of the nitro group itself is uncommon, it activates the ring for the displacement of other leaving groups, such as halogens. nih.gov For example, the synthesis of 3,6-dichloro-1,8-dinitrocarbazole is a key step toward producing diamino precursors for more complex structures. quora.com The halogenated dinitrocarbazole can then undergo nucleophilic substitution or reduction.

A critically important chemical transformation of the nitro group itself is its reduction to an amino group. d-nb.info This transformation, while not a classic SNAr reaction, is a fundamental step that converts the electron-withdrawing nitro group into a nucleophilic amino group. This new functionality allows for a host of subsequent reactions, most notably the formation of amides and imides, which are central to the construction of advanced polymers. d-nb.infopolyu.edu.hk

Formation of Advanced Carbazole-Based Architectures

Methylnitrocarbazoles are valuable precursors for the synthesis of advanced carbazole-based architectures, including high-performance polymers and functional materials. The synthetic strategy typically involves the chemical transformation of the nitro groups into other functionalities that can participate in polymerization reactions.

A prominent pathway involves the reduction of dinitro-methylcarbazoles to their corresponding diamino derivatives. d-nb.info For example, 3,6-dinitro-N-methylcarbazole can be synthesized via the direct nitration of N-methylcarbazole. d-nb.info This dinitro compound is then reduced, often using reagents like tin powder in an acidic medium or through catalytic hydrogenation with a palladium catalyst (Pd/C), to yield N-methylcarbazole-3,6-diamine. d-nb.inforesearchgate.net

This resulting diamine serves as a crucial monomer for the synthesis of aromatic polyamides. Through low-temperature solution polycondensation with various aromatic diacyl chlorides (such as terephthaloyl chloride or isophthaloyl chloride), high molecular weight polyamides containing the carbazole unit can be prepared. d-nb.infoscirp.org These polymers exhibit excellent thermal stability and are investigated for applications in advanced materials. researchgate.net

Beyond polyamides, functionalized carbazole monomers are extensively used in modern cross-coupling reactions to build conjugated polymers for optoelectronic applications. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings are powerful tools for forming carbon-carbon bonds and constructing polymer backbones. ucl.ac.uk Dihalogenated carbazole derivatives, which can be synthesized from nitro precursors via Sandmeyer-type reactions, are common monomers in these polymerizations. quora.com By coupling these dihalogenated carbazoles with various bifunctional comonomers (e.g., diboronic acids or diethynyl compounds), a wide range of conjugated polymers with tailored electronic and optical properties can be achieved.

For instance, conjugated microporous polymers (CMPs) have been synthesized from tetrabromocarbazole monomers using Suzuki or Sonogashira coupling reactions, creating materials with high surface areas suitable for gas storage and separation. These synthetic strategies highlight the pivotal role of methylnitrocarbazoles as foundational building blocks, where the nitro group acts as a versatile chemical handle to access the monomers required for creating sophisticated, functional polymeric materials.

Advanced Spectroscopic and Analytical Characterization of Methylnitrocarbazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methylnitrocarbazole isomers. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom connectivity.

Proton NMR (¹H NMR) spectroscopy of methylnitrocarbazoles reveals distinct signals for the aromatic protons, the N-H proton of the carbazole (B46965) ring, and the methyl group protons. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The exact position of these signals is highly sensitive to the substitution pattern of the nitro and methyl groups on the carbazole core. For instance, protons adjacent to the electron-withdrawing nitro group are shifted further downfield. The N-H proton usually appears as a broad singlet at a chemical shift greater than 10 ppm. The methyl group protons give rise to a sharp singlet, typically in the range of 2.3 to 2.6 ppm.

Table 1: Representative ¹H NMR Spectroscopic Data for a Methylnitrocarbazole Isomer

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | 8.52 | d |

| H-2 | 7.45 | t |

| H-3 | 7.60 | t |

| H-4 | 8.15 | d |

| H-5 | 7.70 | d |

| H-7 | 7.30 | t |

| H-8 | 8.30 | d |

| N-H | 11.20 | br s |

| CH₃ | 2.50 | s |

Note: The data presented is illustrative and may vary for different isomers.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the methylnitrocarbazole molecule. The aromatic carbons of the carbazole ring typically resonate in the region of 110 to 145 ppm. The carbons directly attached to the nitrogen atom and the nitro group experience significant deshielding and appear at the lower end of this range. The carbon atom of the methyl group is observed in the upfield region, usually between 20 and 25 ppm. The specific chemical shifts of the carbon atoms are influenced by the electronic effects of the methyl and nitro substituents, aiding in the definitive assignment of the isomeric structure.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Methylnitrocarbazole Isomer

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 122.5 |

| C-2 | 120.8 |

| C-3 | 127.0 |

| C-4 | 111.5 |

| C-4a | 141.0 |

| C-4b | 139.5 |

| C-5 | 119.0 |

| C-6 | 128.0 |

| C-7 | 121.0 |

| C-8 | 124.0 |

| C-8a | 125.5 |

| C-9a | 143.0 |

| CH₃ | 21.5 |

Note: The data presented is illustrative and may vary for different isomers.

To unambiguously assign all proton and carbon signals, especially for complex substitution patterns, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, allowing for the tracing of proton-proton connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the positions of the methyl and nitro substituents on the carbazole framework.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in methylnitrocarbazole compounds and can offer insights into their conformational properties.

The IR and Raman spectra of methylnitrocarbazoles are characterized by specific absorption bands corresponding to the vibrations of their constituent functional groups.

N-H Stretch: A sharp absorption band in the IR spectrum, typically around 3300-3500 cm⁻¹, is characteristic of the N-H stretching vibration of the carbazole secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed between 2850 and 3000 cm⁻¹.

N-O Stretches (Nitro Group): The nitro group exhibits two distinct and strong stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ range and a symmetric stretch in the 1300-1370 cm⁻¹ range. These are often the most intense bands in the IR spectrum.

C=C Aromatic Stretches: Multiple bands in the 1400-1650 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

C-N Stretches: The stretching vibrations for the C-N bonds of the carbazole ring are typically observed in the 1200-1350 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for Methylnitrocarbazoles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C=C (Aromatic) | Stretch | 1400 - 1650 |

While the carbazole ring system is largely planar, subtle conformational variations can arise from the orientation of the nitro group relative to the ring. Vibrational spectroscopy can be sensitive to these conformational isomers (rotamers). Changes in the position and intensity of certain bands, particularly those associated with the nitro group and the C-N bond, can indicate the presence of different conformers in the sample. Theoretical calculations are often used in conjunction with experimental IR and Raman data to assign specific vibrational modes to different conformational states.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS)acs.org

High-Resolution Mass Spectrometry (HRMS) is critical for assigning an unambiguous molecular formula to a methylnitrocarbazole isomer. nih.gov Unlike low-resolution MS, which provides a nominal mass, HRMS measures the m/z ratio to several decimal places, yielding an exact mass. researchgate.net This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.net For a given methylnitrocarbazole, HRMS can confirm the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the correct proportions, distinguishing it from other potential isobaric (same nominal mass) compounds. The mass error, typically reported in parts per million (ppm), serves as a measure of confidence in the proposed molecular formula. acs.org

For instance, the theoretical monoisotopic mass of a methylnitrocarbazole isomer, such as 1-methyl-3-nitro-9H-carbazole (C₁₃H₁₀N₂O₂), can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned molecular formula.

**Table 1: Example HRMS Data for a Methylnitrocarbazole Isomer (C₁₃H₁₀N₂O₂) **

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass (Monoisotopic) | 226.0742 g/mol |

| Calculated m/z for [M+H]⁺ | 227.0815 |

| Observed m/z | 227.0811 |

| Mass Error (ppm) | 1.76 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmationuniroma1.itresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the structure of a compound by analyzing its fragmentation pathways. uniroma1.itnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of methylnitrocarbazole) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net The fragmentation pattern is characteristic of the molecule's structure, providing detailed information about the connectivity of its functional groups.

For a methylnitrocarbazole, key fragmentation pathways often involve the nitro and methyl groups. Common fragmentation patterns observed for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the subsequent loss of carbon monoxide (CO, 28 Da). ucl.ac.ukmdpi.com The position of the substituents on the carbazole ring will influence the relative abundance of these fragments.

Table 2: Plausible MS/MS Fragmentation of a Protonated Methylnitrocarbazole Ion ([C₁₃H₁₀N₂O₂ + H]⁺, m/z 227.08)

| Precursor Ion (m/z) | Proposed Fragment Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 227.08 | Loss of NO₂ (46.01 Da) | 181.07 | [Methylcarbazole + H]⁺ |

| 227.08 | Loss of O (16.00 Da) | 211.08 | [Methylnitroso-carbazole + H]⁺ |

| 227.08 | Loss of NO (30.01 Da) | 197.07 | [Methoxy-carbazole + H]⁺ (rearranged) |

| 181.07 | Loss of CH₃ (15.02 Da) | 166.05 | [Carbazole - H]⁺ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure Investigationstandfonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the promotion of electrons from lower to higher energy orbitals. iucr.org This technique is particularly useful for studying compounds with conjugated π-systems and chromophores, such as methylnitrocarbazole. The absorption spectrum provides insights into the electronic structure of the molecule. tandfonline.com

The UV-Vis spectrum of carbazole itself features strong absorption bands corresponding to π→π* transitions. The introduction of methyl (an electron-donating group) and nitro (a strong electron-withdrawing group) substituents significantly alters the electronic structure and, consequently, the absorption spectrum. The nitro group, in particular, can introduce new n→π* transitions (from the lone pair electrons on the oxygen atoms) and often causes a bathochromic (red) shift of the π→π* bands to longer wavelengths due to the extension of the conjugated system and the potential for intramolecular charge transfer (ICT) between the electron-rich carbazole ring and the electron-deficient nitro group. tandfonline.comresearchgate.net The position of the substituents is crucial; for example, the extent of the bathochromic shift will differ between isomers like 1-methyl-3-nitro-9H-carbazole and 3-methyl-6-nitro-9H-carbazole.

Table 3: Representative UV-Vis Absorption Data for Nitro-Substituted Carbazoles in Acetonitrile (B52724)

| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Carbazole | 293 | 324 | 337 | researchgate.net |

| 1-Nitrocarbazole | 285 | 340 | 410 | researchgate.net |

| 3-Nitrocarbazole | 268 | 300 | 350 | researchgate.net |

| 3,6-Dinitrocarbazole | 275 | 320 | 390 | researchgate.net |

| 2-Nitro-3-phenyl-9H-carbazole | ~260-410 (broad) | ~350 (lower energy peak) | - | iucr.org |

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, HPLC-UV)researchgate.net

To analyze complex mixtures or verify the purity of a synthesized methylnitrocarbazole compound, chromatographic techniques are essential. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net Coupling chromatography with a spectroscopic detector provides both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like methylnitrocarbazole. kyushu-u.ac.jpnih.gov In GC, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer for detection and identification based on their mass spectra and fragmentation patterns. acs.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds in a liquid mobile phase passing through a column packed with a solid stationary phase. nih.gov For methylnitrocarbazole analysis, reversed-phase HPLC is commonly used. Coupling HPLC with a UV-Vis detector (HPLC-UV) allows for the quantification of the compound based on its absorbance at a specific wavelength, which is chosen based on the compound's UV-Vis spectrum. researchgate.netscirp.org A diode-array detector (DAD) can acquire the full UV-Vis spectrum for each eluting peak, enhancing identification confidence. researchgate.net

Table 4: Example Chromatographic Methods for Analysis of Carbazole Derivatives

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application | Reference |

| HPLC-UV | C18 reversed-phase | Acetonitrile/Water gradient | UV-Vis at 254 nm | Determination of Carbazole, Trinitrocarbazole, Tetranitrocarbazole | researchgate.net |

| GC-MS | HP-1 (nonpolar) | Helium | Mass Spectrometry (EI) | N-selective detection of Carbazole | acs.org |

| UPLC-MS/MS | C18 reversed-phase | Acetonitrile/Water with formic acid | Tandem Mass Spectrometry | Quantification of Carbazole Alkaloids | nih.gov |

Theoretical and Computational Investigations of Methylnitrocarbazoles

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methylnitrocarbazole isomers. These methods model the behavior of electrons and nuclei to predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. arxiv.orgmdpi.com Studies on nitro-substituted carbazoles have utilized DFT to predict their ground-state geometries. For instance, a comparative study of 9H-carbazole, 1-nitro-9H-carbazole, and 9-nitrocarbazole found that while crystal structures show slight non-planarity, DFT calculations predict completely planar conformations for the isolated molecules. nih.gov This suggests that intermolecular forces in the solid state are responsible for the observed deviations from planarity.

The substitution of a nitro group, which is strongly electron-withdrawing, has been shown to influence the aromaticity of the carbazole (B46965) ring system. The Harmonic Oscillator Model of Aromaticity (HOMA) index, when calculated using DFT, indicates a decrease in aromaticity for the rings substituted with a nitro group. nih.gov This perturbation is more significant when the nitro group is attached to the five-membered pyrrole (B145914) ring compared to the six-membered arene rings, which show a stronger resistance to geometric changes. nih.gov

In related studies on other substituted carbazoles, DFT calculations at levels like B3LYP/6-31G(d) have been successfully used to determine ground state geometries and correlate them with experimental data. rsc.org These computational approaches are essential for establishing the foundational structure from which all other electronic properties are derived. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.comresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. nih.gov

For substituted carbazoles, the HOMO and LUMO energy levels are significantly influenced by the nature and position of the substituents. In a study on the mutagenic activity of various methylnitrocarbazoles, the energies of the HOMO and LUMO were calculated as molecular descriptors. nih.gov However, the study found that the mutagenic potency of these nitrated and aminated methylcarbazoles varied independently of their HOMO and LUMO energies, suggesting that other factors like hydrophobicity and the specific metabolic intermediates formed play a more dominant role in their biological activity. nih.gov

In other classes of substituted carbazoles, such as those designed for organic electronics, the HOMO/LUMO energy levels are critical for performance. rsc.orgacs.org DFT calculations have shown that the HOMO is often localized on the electron-rich carbazole moiety, while the LUMO's location depends on the acceptor groups. rsc.org The introduction of electron-donating groups like methoxy (B1213986) raises the HOMO energy level, while the effect on the LUMO is also position-dependent. rsc.org This tuning of frontier orbital energies is a key strategy in designing materials with specific electronic and optical properties. acs.org

Table 1: Representative Frontier Orbital Energies for Substituted Carbazoles (Note: This table is illustrative, based on findings for related carbazole derivatives, as comprehensive data for a single methylnitrocarbazole isomer is not available. Values are examples from literature and not for a specific methylnitrocarbazole.)

| Compound Class | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) | Source |

| Methoxy-diindolocarbazoles | -4.92 to -5.06 | (Not specified) | (Not specified) | rsc.org |

| Carbazole Dyes (Theoretical) | (Varies) | (Varies) | 2.74 to 3.03 | researchgate.net |

This interactive table demonstrates the typical range of HOMO energies found in substituted carbazoles. The specific values depend heavily on the precise substitution pattern.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.denih.govavogadro.cc The MEP illustrates regions of positive and negative electrostatic potential on the molecular surface, which correspond to likely sites for nucleophilic and electrophilic attack, respectively. uni-muenchen.dersc.org

For carbazole derivatives, MEP maps can reveal the influence of substituents on the molecule's reactivity. The nitrogen atom's lone pair and the π-system of the aromatic rings are typically electron-rich regions (negative potential, often colored red), while hydrogen atoms are electron-poor (positive potential, colored blue). mdpi.com In nitro-substituted compounds, the oxygen atoms of the nitro group create a strong negative potential region, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, the presence of the electron-withdrawing nitro group can lead to a more positive potential on the aromatic ring, making it more susceptible to nucleophilic attack. The methyl group, being electron-donating, would increase the negative potential (electron density) on the ring to which it is attached.

The MEP provides a robust framework for understanding intermolecular interactions, such as those between a drug molecule and its biological target, by highlighting the electrostatic complementarity between the interacting species. nih.gov

Computational Modeling of Reactivity and Reaction Mechanisms

Beyond static properties, computational modeling can be used to explore the dynamic behavior of molecules, including their reactivity and the mechanisms by which they transform. mdpi.commit.edu

Prediction of Reaction Pathways and Transition States

Computational methods, particularly DFT, are powerful tools for elucidating complex reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. arxiv.orgsumitomo-chem.co.jprsc.orgstackexchange.com This involves locating the structures of transition states—the high-energy saddle points between intermediates—and calculating the energy barriers associated with them. arxiv.orgsumitomo-chem.co.jp

For methylnitrocarbazoles, a key reaction pathway of toxicological relevance is the metabolic reduction of the nitro group to form reactive intermediates like hydroxylamines and nitrenium ions. nih.gov While specific transition state calculations for methylnitrocarbazoles are not detailed in the available literature, the general mechanisms are well-understood from studies on other nitroaromatic compounds. Computational modeling can be used to determine the activation energies for these reduction steps, providing insight into the likelihood and rate of formation of these mutagenic species. researchgate.netresearchgate.net The influence of the methyl group's position on the stability of these intermediates and the corresponding transition states could be systematically investigated using these theoretical approaches. nih.gov

Theoretical Estimation of Molecular Reactivity Descriptors

From the electronic properties calculated with methods like DFT, various molecular reactivity descriptors can be derived. cumhuriyet.edu.tr These descriptors, part of what is known as Conceptual DFT, provide quantitative measures of a molecule's reactivity. scirp.org

Key global reactivity descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. vestnik-tnu.com

These descriptors have been calculated for various substituted carbazoles to rationalize their behavior. mdpi.comscirp.org For instance, in a study of methylnitrocarbazoles, it was noted that their mutagenic potency varied independently of parameters linked to their oxidoreduction properties, such as LUMO and HOMO energies, which are used to calculate hardness and electronegativity. nih.gov This highlights that while these descriptors are valuable, they must be considered alongside other factors like steric effects and specific interactions in complex biological systems.

Local reactivity descriptors, such as the Fukui function, can also be calculated to predict which specific atoms within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.comscirp.org For a methylnitrocarbazole, these calculations would likely identify the nitro group's oxygen atoms as primary sites for electrophilic interaction and specific carbons on the aromatic rings as sites for nucleophilic attack, modulated by the electronic effects of both the methyl and nitro substituents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or molecular descriptors, that influence a specific biological endpoint, QSAR models can be developed to predict the activity of new, untested compounds. This predictive capability is invaluable in the fields of medicinal chemistry and toxicology, as it can guide the design of more potent and selective molecules and prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

For carbazole derivatives, including methylnitrocarbazoles, QSAR studies are instrumental in understanding how different substituents and their positions on the carbazole ring system affect their biological properties. These models are built upon a diverse set of molecular descriptors that quantify various aspects of the molecule's structure.

Correlation of Molecular Descriptors with In Vitro Biological Endpoints (e.g., hydrophobicity, redox potentials)

The biological activity of carbazole derivatives is intrinsically linked to their molecular properties. QSAR studies on nitro-substituted carbazoles, which are structurally related to methylnitrocarbazoles, have provided insights into the key molecular descriptors that govern their activity, particularly their mutagenicity.

Hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical descriptor in QSAR studies as it influences the transport of a compound to its site of action. For nitroaromatic compounds, including nitrocarbazoles, hydrophobicity has been considered in mutagenicity prediction models. kisti.re.kr

Redox potentials, which are related to electronic properties such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are also crucial descriptors. The ELUMO is particularly relevant for nitroaromatic compounds as it relates to their ease of reduction, a key step in their metabolic activation to mutagenic species. For instance, in a study of nitroaromatic compounds, the mutagenicity of 3-nitrocarbazole was analyzed in the context of its logP, EHOMO, and ELUMO values.

The following table presents data for some nitrocarbazole compounds from a study on the prediction of their mutagenicity.

| Compound | logP | EHOMO (a.u.) | ELUMO (a.u.) | Predicted Mutagenicity (log R) |

| 3-Nitrocarbazole | 3.51 | -0.70 | 1.04 | -0.24 |

Data sourced from a study on mutagenicity prediction for nitroaromatic compounds.

Another QSAR investigation on the mutagenicity of nitrated polycyclic aromatic hydrocarbons provided mutagenicity data for several nitrocarbazole isomers. This study utilized topological and shape indices to model mutagenic activity. insilico.eu The mutagenic potential of these compounds is expressed as logTA100, which represents the logarithm of the number of revertants in the Salmonella typhimurium TA100 strain.

| Compound | Mutagenic Activity (logTA100) |

| 2-Nitrocarbazole | -0.30 |

| 3-Nitrocarbazole | -1.00 |

| 4-Nitrocarbazole | -0.30 |

Data sourced from a QSAR investigation of nitrated polycyclic aromatic hydrocarbons. insilico.eu

These studies underscore the importance of electronic and topological descriptors in understanding the biological activities of nitro-substituted carbazoles. While specific data for methylnitrocarbazoles is not available in these studies, the findings for nitrocarbazoles provide a foundational understanding of how the nitro group influences mutagenicity through electronic effects. The addition of a methyl group would be expected to modulate these properties, for instance, by altering the electronic distribution and hydrophobicity of the molecule.

Development of Predictive Models for Carbazole Derivatives

The development of predictive QSAR models for carbazole derivatives has been an active area of research, aiming to forecast the biological activity of novel compounds and guide the design of new therapeutic agents. Various statistical and machine learning methods have been employed to build these models, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

For example, 3D-QSAR models have been successfully developed for a series of carbazole carboxamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors. mdpi.com These models, which consider the three-dimensional steric and electrostatic fields of the molecules, have shown high predictive ability, with a CoMFA model yielding a q² of 0.761 and an r² of 0.933, and a CoMSIA model showing a q² of 0.891 and an r² of 0.988. mdpi.com Such models are valuable for designing new, potent inhibitors for conditions like rheumatoid arthritis. mdpi.com

QSAR models have also been applied to other classes of carbazole derivatives to predict a range of biological activities. For instance, QSAR studies on 5,6-dihydro-11-alkylbenzo[α]carbazole derivatives have been conducted to understand their inhibitory activity against the human estrogen receptor. tubitak.gov.tr These models identified the energy of the HOMO (E-HOMO) and the heat of formation as important descriptors, achieving a high correlation coefficient (r = 0.924). tubitak.gov.tr

Furthermore, QSAR models have been developed for polypharmacophoric compounds based on carbazoles to predict their blockage of the NMDA receptor. bmc-rm.org These models help in the discovery of new agents for neurodegenerative diseases. The use of both MLR and ANN has been explored for modeling the activity of carbazole derivatives containing chalcone (B49325) analogues, with the ANN approach often providing a more robust model for complex, non-linear relationships. researchgate.net

While specific predictive models for methylnitrocarbazoles are not extensively documented in the literature, the established QSAR models for a wide array of carbazole derivatives demonstrate the power of this approach. These existing models provide a strong foundation and a methodological framework that could be applied to develop predictive models for methylnitrocarbazoles, once sufficient experimental data for a series of these compounds becomes available. Such models would be instrumental in exploring their potential therapeutic applications.

Interactions of Methylnitrocarbazoles with Biological Systems: in Vitro Research Perspectives

In Vitro Mutagenicity Studies of Methylnitrocarbazoles

The mutagenic potential of methylnitrocarbazole compounds has been a subject of significant scientific inquiry, primarily through in vitro assays that provide insights into their possible genotoxic effects. These studies are crucial for understanding how these chemical compounds interact with genetic material at a molecular level.

Application of Bacterial Reverse Mutation Assays (e.g., Ames Test with Salmonella typhimurium strains TA98, TA100)

The bacterial reverse mutation assay, commonly known as the Ames test, is a cornerstone for evaluating the mutagenic properties of chemical substances. nib.sieurofins.com.auwikipedia.org This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid on their own and require it for growth. wikipedia.orgepa.gov The principle of the assay lies in detecting reverse mutations that restore the gene function for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium. wikipedia.orgre-place.be An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates its mutagenic potential. eurofins.com.aure-place.be

The selection of tester strains is critical for detecting different types of mutations. S. typhimurium strain TA98 is designed to detect frameshift mutations, while strain TA100 is used for identifying base-pair substitution mutations. nih.govmdpi.com Studies on methylnitrocarbazoles have utilized these strains to determine the nature of the genetic damage they may cause. nih.gov For instance, research has shown that the mutagenic potency of nine methylnitrocarbazoles was evaluated in S. typhimurium TA98 and TA100. nih.gov The direct mutagenicity of methylnitro derivatives is often attributed to the bacterial reduction of the nitro groups. nih.gov

The Ames test can be performed using different protocols, such as the plate incorporation method or the pre-incubation method, to enhance the sensitivity for certain chemicals. nib.sieuropa.eu It is a widely accepted initial screening tool due to its rapidity, low cost, and ability to detect a broad range of mutagens. re-place.benih.gov

Investigation of Structure-Mutagenicity Relationships in Methylnitrocarbazole Isomers

The mutagenic activity of methylnitrocarbazole isomers is not uniform and is significantly influenced by their molecular structure. The position and number of methyl and nitro group substitutions on the carbazole (B46965) ring play a critical role in determining the extent and nature of their mutagenicity. nih.gov

Research has demonstrated that the addition of methyl groups to a non-mutagenic carbazole molecule can induce a mutagenic response. nih.gov The position of this methylation is a key determinant of the type of mutation observed. For example, N-methylated carbazoles have been associated with base-pair substitutions, whereas 1,4-dimethylated compounds have shown frameshift mutagenicity. nih.gov

Furthermore, the mutagenic potency of nitrated and aminated methylcarbazoles appears to be independent of their oxidoreduction properties, such as reduction and oxidation potentials. nih.gov However, a strong correlation has been observed between the hydrophobicity of 1,4-dimethyl-3-nitrocarbazole isomers and their mutagenic activity. nih.gov This suggests that the ability of the compound to partition into the bacterial cell membrane is a significant factor in its mutagenic potential.

These structure-activity relationship (SAR) studies are essential for predicting the toxicological properties of new or untested chemicals based on their structural similarities to known mutagens. nih.govresearchgate.net By understanding how specific structural features influence mutagenicity, it is possible to design safer chemical compounds with reduced genotoxic potential.

| Compound Class | Substitution Pattern | Observed Mutagenic Effect | Primary Mutation Type |

|---|---|---|---|

| N-methylated carbazoles | Methyl group on the nitrogen atom | Induces mutagenicity | Base-pair substitutions nih.gov |

| 1,4-dimethylated carbazoles | Methyl groups at positions 1 and 4 | Induces mutagenicity | Frameshift mutagenicity nih.gov |

| 1,4-dimethyl-3-nitrocarbazole isomers | Varying positions of the nitro group on the 1,4-dimethylcarbazole structure | Strongly correlated with hydrophobicity nih.gov | Not specified |

Influence of Metabolic Activation Systems (e.g., S9 Fraction) on Mutagenic Response

Many chemical compounds are not directly mutagenic but can be converted into mutagenic metabolites by enzymes in the body. trinova.de To mimic this mammalian metabolism in in vitro tests like the Ames test, a metabolic activation system is often employed. trinova.denih.gov This system typically consists of a post-mitochondrial supernatant, known as the S9 fraction, which is prepared from the liver of rats or other mammals that have been treated with enzyme-inducing agents. trinova.denih.govnih.gov The S9 fraction contains a variety of enzymes, including cytochrome P450s, that are involved in the biotransformation of foreign compounds. xenometrix.ch

The inclusion of the S9 mix in mutagenicity assays is crucial for identifying pro-mutagens, which are substances that require metabolic activation to become mutagenic. nih.gov The mutagenic response of methylnitrocarbazoles can be significantly influenced by the presence of the S9 fraction. For example, the mutagenic activity of certain methylated carbazole derivatives was found to be dependent on the presence of S9. nih.gov

The source of the S9 fraction (e.g., rat vs. human liver) can also impact the results, as there can be species-specific differences in metabolic pathways. nih.govnih.gov While rat liver S9 is commonly used, human liver S9 may provide more relevant data for human health risk assessment, particularly for compounds like aromatic amines where it can yield higher mutagenic potency. nih.gov The concentration of the S9 fraction in the test system is another important variable that can affect the outcome of the assay. europa.eu

Enzymatic Biotransformation and Biodegradation Research

The fate of methylnitrocarbazoles in the environment and within biological systems is largely determined by enzymatic processes that can lead to their transformation and degradation. Understanding these pathways is essential for assessing their environmental impact and potential for bioremediation.

Microbial Degradation Pathways of Nitroaromatic Carbazole Compounds

Microorganisms have evolved diverse metabolic pathways to degrade a wide variety of aromatic compounds, including nitroaromatic carbazoles. mdpi.comresearchgate.net Biodegradation is a key mechanism for the removal of such organic pollutants from the environment. mdpi.com The degradation of these compounds can occur under both aerobic and anaerobic conditions and often involves a series of enzymatic reactions. researchgate.netnih.gov

The initial steps in the microbial degradation of nitroaromatic compounds can involve several strategies. nih.gov Some bacteria can reduce the aromatic ring, while others utilize monooxygenase or dioxygenase enzymes to introduce hydroxyl groups, which can lead to the elimination of the nitro group. researchgate.netnih.gov The number of nitro groups on the aromatic ring can influence the rate and extent of bacterial degradation. researchgate.net

For carbazole and its derivatives, several bacterial strains have been identified that can utilize these compounds as a source of carbon and energy. mdpi.comnih.gov The degradation pathways often involve angular dioxygenation, which opens up the ring structure and allows for further metabolism. nih.gov While specific pathways for methylnitrocarbazoles are less documented, the general principles of nitroaromatic and carbazole degradation provide a framework for understanding their biotransformation.

Characterization of Nitroreductase Enzymes Involved in Methylnitrocarbazole Biotransformation

Nitroreductases are a key class of enzymes involved in the biotransformation of nitroaromatic compounds. d-nb.infoackerleylab.com These enzymes are found in a wide range of bacteria and catalyze the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino groups. d-nb.info This reduction is a critical step in both the activation of some nitroaromatic compounds into mutagens and in their detoxification and degradation. d-nb.inforesearchgate.net

Bacterial nitroreductases are typically flavoenzymes that use NAD(P)H as a reducing cofactor. d-nb.infomdpi.com The reduction of the nitro group can significantly alter the electronic properties of the aromatic ring, which is a key aspect of their mechanism of action. ackerleylab.com The specificity of nitroreductases for different substrates can vary, and researchers have been working to engineer these enzymes for enhanced activity towards specific compounds, for example, in the context of gene-directed enzyme-prodrug therapy. mdpi.comnih.gov

In the context of methylnitrocarbazoles, the direct mutagenicity observed in bacterial assays is often attributed to the activity of bacterial nitroreductases that reduce the nitro groups, leading to the formation of reactive intermediates. nih.gov Characterizing the specific nitroreductases involved in the biotransformation of methylnitrocarbazoles and their substrate preferences is an active area of research. This knowledge can contribute to a better understanding of their toxicological profiles and the development of bioremediation strategies.

Identification of Biotransformation Products and Metabolic Intermediates

The biotransformation of methylnitrocarbazoles is a critical area of study for understanding their biological activity. In vitro metabolic studies, primarily using liver subcellular fractions like microsomes and S9 homogenates, have been instrumental in identifying the metabolic pathways and the resulting products. nih.govsrce.hr These systems contain a rich milieu of enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast array of foreign compounds (xenobiotics). nih.govnih.govfrontiersin.orgmdpi.com The primary goal of this metabolism is to convert lipophilic compounds into more water-soluble (hydrophilic) products to facilitate their excretion. mdpi.com

For carbazole derivatives, including those substituted with methyl and nitro groups, several key metabolic reactions have been identified. These reactions primarily involve the modification of the substituent groups and hydroxylation of the aromatic ring system. The principal metabolic pathways observed in in vitro systems for related carbazole compounds include nitroreduction, hydroxylation, and dealkylation. nih.govnih.gov

Nitroreduction: A crucial metabolic activation step for nitroaromatic compounds, including nitrocarbazoles, is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov Studies using rat liver S9 fractions have demonstrated that the mutagenic activity of nitrocarbazoles is dependent on this enzymatic reduction. nih.gov This process is believed to proceed through highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which are often responsible for the compound's biological effects. The resulting aminocarbazoles are themselves subject to further metabolic transformations. nih.gov

Hydroxylation and Dealkylation: For carbazoles containing an N-alkyl group, such as the model compound N-methylcarbazole, metabolism in primary cultured rat hepatocytes leads to two major products: N-hydroxymethylcarbazole and carbazole. nih.gov This indicates two distinct metabolic routes: hydroxylation of the methyl group and N-dealkylation, which cleaves the methyl group entirely. nih.gov The hydroxylation of the methyl group to a hydroxymethyl group represents a toxification step in some cases, while the subsequent dealkylation is often a detoxification process. nih.gov Research on other complex carbazole derivatives has also pointed to oxidative N-dealkylation at the carbazole nitrogen as a significant clearance pathway in murine liver microsomes. universiteitleiden.nl

Ring Hydroxylation: In addition to modifications of the substituent groups, the aromatic carbazole ring itself can be hydroxylated. This ring oxidation is a common metabolic pathway for polycyclic aromatic hydrocarbons and their heterocyclic analogs. acs.org For instance, studies on the larger N-heterocyclic aromatic hydrocarbon 7H-dibenzo[c,g]carbazole (DBC) show the formation of various phenolic metabolites through in vitro metabolism. acs.org It is plausible that methylnitrocarbazoles undergo similar ring hydroxylation, leading to the formation of various hydroxylated isomers. These hydroxylated metabolites can then be further metabolized.

The specific biotransformation products and metabolic intermediates identified for various carbazole derivatives in in vitro research are summarized in the table below. While direct metabolic data for specific methylnitrocarbazole isomers is limited in publicly accessible literature, the findings for nitrocarbazoles and N-methylcarbazole provide a strong basis for predicting their metabolic fate.

Interactive Table: In Vitro Biotransformation of Carbazole Derivatives

Please select a parent compound from the dropdown menu to view its identified metabolites and the experimental system used.

| Parent Compound | Metabolic Reaction | Product/Intermediate | In Vitro System | Reference |

|---|---|---|---|---|

| 1-Nitrocarbazole | Nitroreduction | 1-Aminocarbazole | Rat Liver S9 Fraction | nih.gov |

| 2-Nitrocarbazole | Nitroreduction | 2-Aminocarbazole | Rat Liver S9 Fraction | nih.gov |

| 3-Nitrocarbazole | Nitroreduction | 3-Aminocarbazole | Rat Liver S9 Fraction | nih.gov |

| 4-Nitrocarbazole | Nitroreduction | 4-Aminocarbazole | Rat Liver S9 Fraction | nih.gov |

| Aminocarbazoles | N-Acetylation | Acetamidocarbazoles | Rat Liver S9 Fraction | nih.gov |

| Parent Compound | Metabolic Reaction | Product/Intermediate | In Vitro System | Reference |

|---|---|---|---|---|

| N-Methylcarbazole | Hydroxylation | N-Hydroxymethylcarbazole | Primary Cultured Rat Hepatocytes | nih.gov |

| N-Methylcarbazole | N-Dealkylation | Carbazole | Primary Cultured Rat Hepatocytes | nih.gov |

Advanced Materials Science Applications of Methylnitrocarbazole Derivatives

Utilization in Organic Electronic and Optoelectronic Devices

The unique electronic structure of methylnitrocarbazole derivatives makes them highly suitable for a variety of roles within organic electronic devices. Their inherent charge transport properties and tunable energy levels allow them to function as active components in complex device architectures, contributing to enhanced efficiency and stability. jmaterenvironsci.comgoogle.com

Carbazole-based compounds are extensively used as Hole-Transporting Materials (HTMs) in organic electronics due to their superior hole mobility and stability. mdpi.comnih.gov The design of methylnitrocarbazole HTMs involves leveraging the electron-donating carbazole (B46965) core for efficient hole transport while using the methyl and nitro substituents to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nankai.edu.cnossila.com The HOMO level is particularly critical as it determines the efficiency of hole injection from the anode and transport to the emissive layer. nankai.edu.cnwikipedia.org

The synthesis of these materials often involves multi-step reactions. A common strategy begins with the nitration of a carbazole core, followed by methylation. Alternatively, a pre-methylated carbazole can undergo nitration. More complex derivatives are often assembled using cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, which allow for the attachment of other functional groups to the carbazole framework. google.commdpi.com For instance, a patent describes the synthesis of various carbazole-based organic small molecules for HTMs, starting from precursors like 9-(4-bromophenyl)-9H-carbazole, which are then functionalized through coupling reactions to build up the final molecular structure. google.com These methods provide the flexibility to create star-shaped or dendritic molecules, which can improve the amorphous film-forming properties and thermal stability of the HTM layer. nih.gov

| Property | Description | Significance |

| High Hole Mobility | Carbazole moieties facilitate efficient movement of positive charge carriers (holes). | Essential for rapid charge transport from the anode to the recombination zone, improving device speed and efficiency. mdpi.com |

| Tunable HOMO Level | The methyl (electron-donating) and nitro (electron-withdrawing) groups allow for precise adjustment of the HOMO energy level. | Proper alignment of the HTM's HOMO level with the anode's work function and the emissive layer's HOMO is crucial for minimizing hole injection barriers. nankai.edu.cn |

| High Thermal Stability | The rigid, aromatic structure of the carbazole core imparts excellent stability at high temperatures. | Ensures device longevity and prevents degradation during operation, which generates heat. mdpi.com |

| Good Film-Forming Ability | Derivatives can be designed to form uniform, amorphous thin films, preventing crystallization that can lead to device failure. | Smooth, defect-free layers are necessary for consistent performance and to avoid short circuits. mdpi.com |

In many organic electronic devices, particularly OLEDs, an imbalance in the mobility of holes and electrons can lead to charge carriers passing through the emissive layer without recombining, thus lowering device efficiency. researchgate.net Electron-Blocking Layers (EBLs) are incorporated to confine electrons within the emissive layer, thereby increasing the probability of radiative recombination.

Materials suitable for EBLs require a high triplet energy to prevent exciton (B1674681) quenching and a LUMO energy level that is significantly higher than that of the emissive layer, creating an energetic barrier for electrons. oled.com The introduction of a strong electron-withdrawing nitro group onto the carbazole scaffold lowers both the HOMO and LUMO energy levels. However, the impact on the LUMO is typically more pronounced, which is a key characteristic for electron transport materials. rsc.org For an EBL, a high LUMO is needed to block electrons. While the nitro group lowers the LUMO, the wide intrinsic bandgap of the carbazole backbone ensures the LUMO level can remain sufficiently high to block electrons from a lower-LUMO emissive layer. The electron-donating carbazole moiety ensures high hole mobility, allowing holes to pass unimpeded to the emissive layer. rsc.org This combination of properties makes methylnitrocarbazole derivatives strong candidates for use as EBLs.

Carbazole derivatives are cornerstone materials in OLED technology, serving as hosts for phosphorescent emitters, as fluorescent emitters themselves, or as charge-transport layers. mdpi.commdpi.com Methylnitrocarbazole derivatives can be integrated into OLEDs to perform several functions. Their high triplet energy makes them suitable hosts for green and blue phosphorescent emitters, preventing the quenching of triplet excitons. mdpi.com

As fluorescent emitters, the ICT character induced by the donor (methylcarbazole) and acceptor (nitro) groups can be tuned to achieve emission across the visible spectrum, particularly in the blue region. nih.gov Research on carbazole-π-imidazole derivatives has demonstrated that tuning the molecular structure can lead to deep-blue electroluminescence with high external quantum efficiencies (EQE). nih.gov A non-doped OLED using a carbazole-imidazole emitter achieved a maximum EQE of 4.43% with CIE coordinates of (0.159, 0.080), indicating deep-blue emission. nih.gov The performance of such devices is highly dependent on the device architecture and the specific properties of the methylnitrocarbazole derivative used. frontiersin.orgresearchgate.net

| Parameter | Value | Device Structure | Reference |

| Maximum EQE | 4.43% | ITO/PEDOT/NPB/Emitter/TPBi/LiF/Al | nih.gov |

| Maximum Luminance | 11,364 cd/m² | ITO/PEDOT/NPB/Emitter/TPBi/LiF/Al | nih.gov |

| Turn-on Voltage | ~3 V | ITO/PEDOT/NPB/Emitter/TPBi/LiF/Al | nih.gov |

| CIE Coordinates | (0.159, 0.080) | ITO/PEDOT/NPB/Emitter/TPBi/LiF/Al | nih.gov |

Note: Data is for a representative deep-blue OLED using a carbazole-based emitter (BCzB-PPI) to illustrate typical performance metrics.

Development for Organic Photovoltaic Cells (OPVs)

In the field of organic photovoltaics, carbazole-based materials are prized as electron-donor components in the active layer of bulk heterojunction (BHJ) solar cells. mdpi.comrsc.org The function of an OPV relies on the generation of excitons (electron-hole pairs) in the donor material upon light absorption, followed by their dissociation at the donor-acceptor interface. The efficiency of this process is governed by the material's absorption spectrum and the relative energy levels of the donor and acceptor.

The introduction of methyl and nitro groups onto the carbazole core allows for the tuning of its optical and electronic properties to better match the solar spectrum and the energy levels of common acceptor materials like fullerenes (e.g., PCBM). e3s-conferences.org The electron-withdrawing nitro group can lower the bandgap, enabling the absorption of a broader range of solar wavelengths. rsc.org Simultaneously, the HOMO and LUMO levels can be adjusted to ensure a sufficient energy offset with the acceptor material for efficient exciton dissociation, while minimizing the loss in open-circuit voltage (Voc). nankai.edu.cn Carbazole-based polymers have been used to fabricate OPVs with power conversion efficiencies (PCE) exceeding 5-7%. koreascience.kroak.go.kr

| Parameter | Value | Donor Material | Acceptor Material | Reference |

| PCE | > 5% | PCDTBT | PC71BM | koreascience.kroak.go.kr |

| Voc | 0.89 V | PCDTBT | PC71BM | oak.go.kr |

| Jsc | 8.87 mA/cm² | PCDTBT | PC71BM | oak.go.kr |

| Fill Factor (FF) | 0.64 | PCDTBT | PC71BM | oak.go.kr |

Note: Data is for a representative OPV using the carbazole-based polymer PCDTBT to illustrate typical performance.

Exploration in Data Storage and Memory Technologies

The application of organic materials in data storage is a burgeoning field, with resistive random-access memory (ReRAM) being a particularly promising technology. arxiv.orgwikipedia.org ReRAM devices operate by switching a material between a high-resistance state (OFF) and a low-resistance state (ON) through the application of an electric field. Carbazole derivatives have been identified as promising active materials for such memory devices.

Research on a polymer containing carbazole units, poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide], demonstrated rewritable flash memory behavior. researchgate.net The device exhibited a clear switching between ON and OFF states with a current ratio exceeding 100 and demonstrated excellent stability over 10⁴ seconds. researchgate.net Another study on donor-acceptor copolymers containing carbazole showed nonvolatile flash memory characteristics with very low threshold voltages of less than 1 V. rsc.org The memory effect in these materials is attributed to electric field-induced charge trapping and conformational changes within the polymer. researchgate.netrsc.org The inclusion of a nitro group in a methylcarbazole structure could enhance charge trapping capabilities due to its strong electron-accepting nature, potentially leading to improved memory performance, such as a higher ON/OFF ratio or better data retention.

| Parameter | Research Finding | Material System | Reference |

| Memory Type | Rewritable Resistive Memory (ReRAM) | Poly-carbazole derivative (PCaPMA) | researchgate.net |

| ON/OFF Ratio | > 100 | Poly-carbazole derivative (PCaPMA) | researchgate.net |

| Threshold Voltage | < 1 V | Carbazole/PDI copolymer | rsc.org |

| Data Retention | > 10⁴ seconds | Poly-carbazole derivative (PCaPMA) | researchgate.net |

| Switching Mechanism | Charge trapping and conformational changes | Carbazole-based polymers | researchgate.netrsc.org |

Photophysical Investigations of Methylnitrocarbazole-Based Materials

The photophysical properties of methylnitrocarbazole derivatives are fundamental to their performance in optoelectronic applications. The absorption and emission of light are dictated by the electronic transitions between the HOMO and LUMO. The presence of the nitro group, a strong chromophore, significantly alters the photophysical behavior compared to unsubstituted carbazole. iucr.org

Studies on nitrocarbazole derivatives show that the nitro group induces important changes in their photophysical behavior. iucr.org For example, the synthesis and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole revealed a broad absorption band between 260 nm and 410 nm. iucr.orgnih.gov When excited at 350 nm, the compound exhibits a dominant blue-violet emission peak at 400 nm in a dichloromethane (B109758) solution. iucr.orgnih.gov This emission is associated with the formation of a carbazole excimer. iucr.orgnih.gov The position of the nitro group on the carbazole ring has a pronounced effect on the electronic structure and, consequently, on the absorption and emission wavelengths. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict the HOMO-LUMO energy gap, which corresponds to the lowest energy electronic excitation and correlates with the observed optical properties. nankai.edu.cnnih.gov

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent | Key Finding | Reference |

| 2-nitro-3-phenyl-9H-carbazole | ~350 | 400 | Dichloromethane (DCM) | Broad absorption and blue-violet emission associated with carbazole excimer. | iucr.orgnih.gov |

Fluorescence and Phosphorescence Properties

The luminescence of methylnitrocarbazole derivatives is intrinsically linked to the positions of the methyl and nitro substituents on the carbazole ring. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby dictating the fluorescence and phosphorescence behavior.

In general, the carbazole moiety is known for its strong fluorescence in the UV-blue region. The introduction of a methyl group, an electron-donating group, tends to raise the HOMO energy level, which can lead to a red-shift in the emission spectrum. Conversely, the nitro group, a potent electron-withdrawing group, lowers both the HOMO and LUMO energy levels, often resulting in a more significant red-shift and, in many cases, a quenching of fluorescence intensity due to enhanced intersystem crossing to the triplet state. rsc.orglibretexts.org

The presence of both groups on the same carbazole scaffold is expected to result in intramolecular charge transfer (ICT) character in the excited state. This ICT state is often associated with a larger Stokes shift and a higher sensitivity of the emission wavelength to the polarity of the surrounding medium (solvatochromism).

Detailed Research Findings:

While specific photophysical data for a singular "9H-Carbazole, methylnitro-" compound is not extensively available in publicly accessible literature, we can infer its likely properties by examining related substituted carbazole derivatives. For instance, studies on various nitro-substituted carbazoles have shown that the nitro group's position dramatically affects the luminescence. researchgate.net

Research on 3-nitrocarbazole has demonstrated that while fluorescence is significantly quenched compared to unsubstituted carbazole, a distinct phosphorescence emission is observed at low temperatures. researchgate.net This is attributed to the "heavy atom effect" of the nitro group, which promotes spin-orbit coupling and facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). libretexts.org

The following table summarizes the typical photophysical properties of carbazole and some of its nitro-substituted derivatives to illustrate the effect of nitro-group substitution.

| Compound | Absorption Maxima (λabs, nm) | Fluorescence Maxima (λfl, nm) | Phosphorescence Maxima (λph, nm) at 77 K | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Carbazole | ~293, 324, 337 | ~340, 355 | ~407, 435 | ~0.4 |

| 3-Nitrocarbazole | ~270, 305, 390 | ~500 | ~530 | Significantly Lower than Carbazole |

| 3,6-Dinitrocarbazole | ~275, 350 | Broad, weak emission | ~540 | Very Low |

Note: The data presented are approximate values collated from various spectroscopic studies of carbazole and its derivatives and are intended for illustrative purposes.

The introduction of a methyl group alongside a nitro group would likely modulate these properties further. A methyl group at a position that enhances the electron-donating effect towards the nitro group could potentially increase the ICT character, leading to a more pronounced red-shift in the emission and possibly influencing the balance between fluorescence and phosphorescence.

Energy Transfer Processes in Thin Films

In the solid state, such as in thin films used for organic light-emitting diodes (OLEDs), energy transfer processes between adjacent molecules become critically important. For methylnitrocarbazole derivatives, both Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer are plausible mechanisms governing the migration of excited-state energy. wikipedia.org

Förster Resonance Energy Transfer (FRET) is a non-radiative, long-range dipole-dipole coupling mechanism. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the energy donor and the absorption spectrum of the energy acceptor, as well as the distance between them (proportional to 1/R⁶, where R is the distance). wikipedia.org In a thin film of a methylnitrocarbazole derivative doped with a suitable fluorescent or phosphorescent guest molecule, efficient FRET can occur if the emission of the methylnitrocarbazole host overlaps well with the absorption of the guest.

Dexter Energy Transfer is a short-range, electron exchange mechanism that requires wavefunction overlap between the donor and acceptor molecules. This process is particularly relevant for the transfer of triplet excitons, which is crucial for the operation of phosphorescent OLEDs. For Dexter transfer to be efficient, the donor and acceptor molecules need to be in close proximity, typically within 1-2 nanometers.

Detailed Research Findings: